2-[1-(methylamino)ethyl]phenol
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Overview
Description
2-[1-(methylamino)ethyl]phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound with a methylaminoethyl group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 2-[1-(methylamino)ethyl]phenol are the α1-adrenergic receptors . These receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, as well as various adrenergic drugs .
Mode of Action
This compound, structurally similar to adrenaline, exhibits agonistic activity on the α1-adrenergic receptors . This means it binds to these receptors and activates them, leading to a physiological response .
Biochemical Pathways
Upon activation of the α1-adrenergic receptors, a cascade of biochemical reactions is triggered. This includes the activation of phospholipase C, which then catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play key roles in the mobilization of intracellular calcium ions and activation of protein kinase C, respectively .
Pharmacokinetics
Given its structural similarity to other adrenergic drugs, it may share similar pharmacokinetic properties .
Result of Action
The activation of α1-adrenergic receptors by this compound leads to various physiological effects. For instance, it can cause vasoconstriction, or the narrowing of blood vessels, which increases blood pressure . It also has a decongestant action on the mucosae and mydriatic action, leading to dilation of the pupils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(methylamino)ethyl]phenol can be achieved through several methods. One common approach involves the reaction of meta-hydroxyl acetophenone with methylamine through a Leuckart reaction, followed by an Eschweiler-Clarke reaction to obtain the desired product . This method is advantageous due to its short synthesis route, availability of raw materials, and relatively low production cost.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[1-(methylamino)ethyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-[1-(methylamino)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-(2-(methylamino)ethyl)phenol: A brominated derivative with similar structural features.
4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenol: A compound with a cyclohexyl group instead of a phenyl group.
Uniqueness
2-[1-(methylamino)ethyl]phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
60399-05-5 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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